N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea
Overview
Description
N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea, also known as FPPT, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic properties. FPPT is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea is not fully understood. However, several studies have suggested that N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea exerts its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes by N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has been reported to possess potent antitumor activity against various cancer cell lines. N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea in lab experiments is its high purity and stability. N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea is easy to synthesize and can be obtained in good yields. However, one of the limitations of using N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea is its low solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the research and development of N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea. One potential direction is the investigation of its potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of novel analogs of N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea with improved solubility and bioavailability. Additionally, the potential use of N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea as a lead compound for the development of new anti-inflammatory and antitumor agents can be explored.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic properties. N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea exhibits significant anti-inflammatory, analgesic, and antipyretic effects, and has been shown to possess potent antitumor activity against various cancer cell lines. N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has also been reported to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea and to explore its potential therapeutic applications.
Scientific Research Applications
N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has been extensively studied for its potential therapeutic properties. Several studies have reported that N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea exhibits significant anti-inflammatory, analgesic, and antipyretic effects. N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has also been shown to possess potent antitumor activity against various cancer cell lines. In addition, N-(4-fluorobenzyl)-N'-(1-phenylpropyl)thiourea has been reported to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-phenylpropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2S/c1-2-16(14-6-4-3-5-7-14)20-17(21)19-12-13-8-10-15(18)11-9-13/h3-11,16H,2,12H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVINKGCPRSZZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823947 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorobenzyl)-3-(1-phenylpropyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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